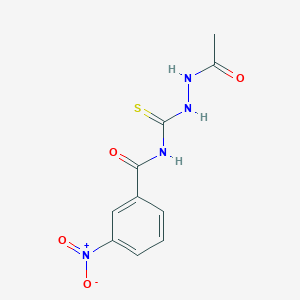

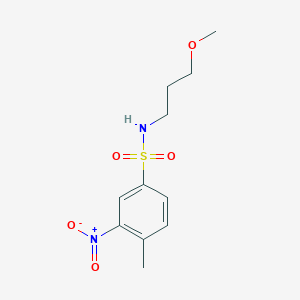

N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide” is a complex organic compound. It contains a benzene ring which suggests aromatic properties, a nitro group (-NO2) which is often used in the synthesis of explosives, a sulfonamide group (-SO2NH2) which is a common feature in some antibiotics, and a methoxypropyl group (-OCH2CH2CH2-) which is a type of ether .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which would deactivate the benzene ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. For example, the presence of a sulfonamide could increase water solubility, while the benzene ring could contribute to a higher melting point .Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research led by Kyosuke Kaneda (2020) delves into the development of unique polyheterocyclic compounds through sequential Nicholas and Pauson-Khand reactions, highlighting the production of 2-aminobenzenesulfonamide-containing cyclononyne as a versatile click cycloalkyne agent. This work emphasizes the role of aminobenzenesulfonamide derivatives, including N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide, in organic synthesis and pharmaceutical applications, demonstrating their potential as functional molecules (Kaneda, 2020).

Environmental and Analytical Applications

A review on photosensitive protecting groups by B. Amit, U. Zehavi, and A. Patchornik (1974) discusses the application of 2-nitrobenzyl, 3-nitrophenyl, and related compounds in synthetic chemistry. These groups show promise for future developments, indicating potential uses for N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide in creating photosensitive materials or reagents (Amit, Zehavi, & Patchornik, 1974).

Water Treatment and Environmental Science

M. Sgroi et al. (2018) review the formation and removal of N-Nitrosodimethylamine (NDMA) and its precursors, including compounds like N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide, in water and wastewater. The study discusses the challenges and strategies for mitigating NDMA formation, a critical aspect in ensuring water safety and environmental protection (Sgroi et al., 2018).

Advanced Oxidation Processes

Research on advanced oxidation processes for the degradation of pollutants in water highlights the relevance of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide as a potential substrate or by-product. Studies like those by Mohammad Qutob et al. (2022) elaborate on the degradation pathways, by-products, and the effectiveness of various treatments in removing complex organic compounds from water, presenting a critical view on environmental remediation techniques (Qutob et al., 2022).

Mechanism of Action

properties

IUPAC Name |

N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S/c1-9-4-5-10(8-11(9)13(14)15)19(16,17)12-6-3-7-18-2/h4-5,8,12H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBUBZRKFYCKPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCCOC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[(2-nitrobenzoyl)amino]carbamothioyl]propanamide](/img/structure/B410651.png)

![N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}propanamide](/img/structure/B410652.png)

![N-[1-(2-adamantyl)ethyl]-4-nitrobenzamide](/img/structure/B410653.png)

![N-[N'-(4-Nitro-benzoyl)-hydrazinocarbothioyl]-propionamide](/img/structure/B410655.png)

![N-[N'-(4-Butoxy-benzoyl)-hydrazinocarbothioyl]-propionamide](/img/structure/B410657.png)

![N-[N'-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-propionamide](/img/structure/B410659.png)

![N-{[2-(phenoxyacetyl)hydrazino]carbothioyl}propanamide](/img/structure/B410660.png)

![N-({2-[4-(benzyloxy)benzoyl]hydrazino}carbothioyl)propanamide](/img/structure/B410662.png)

![4-Methyl-N-[N'-(3-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B410663.png)

![4-Methyl-N-[N'-(4-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B410664.png)

![4-Methyl-N-[N'-(2-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B410666.png)

![N-{[2-({4-nitrophenoxy}acetyl)hydrazino]carbothioyl}propanamide](/img/structure/B410669.png)

![4-methyl-N-[(1-oxopentylhydrazo)-sulfanylidenemethyl]benzamide](/img/structure/B410670.png)